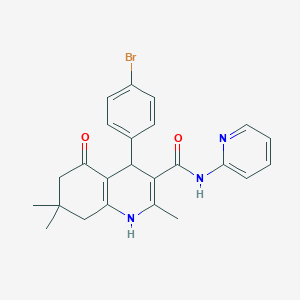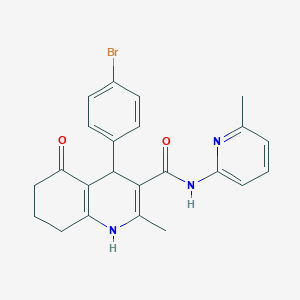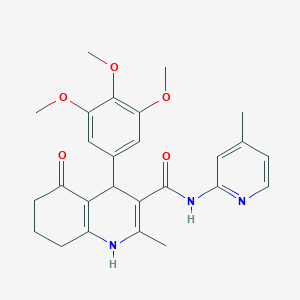![molecular formula C17H14BrN3OS B304251 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, also known as ABT-199, is a small-molecule inhibitor of B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. ABT-199 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.
Mécanisme D'action
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide binds selectively to the hydrophobic groove of BCL-2, preventing it from binding to and inhibiting pro-apoptotic proteins such as BIM and BAX. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to be highly selective for BCL-2 over other members of the BCL-2 family, such as BCL-xL and MCL-1, which are also involved in the regulation of apoptosis.
Biochemical and Physiological Effects
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, and its efficacy has been demonstrated in clinical trials. In addition to its anticancer effects, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has also been shown to have immunomodulatory effects, such as enhancing T-cell function and reducing regulatory T-cell activity. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is a highly specific inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer and apoptosis. Its selectivity also reduces the risk of off-target effects, which can be a concern with less specific inhibitors. However, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is relatively expensive compared to other inhibitors, which can limit its use in some experiments. In addition, its efficacy can be affected by the expression levels of other members of the BCL-2 family, such as BCL-xL and MCL-1, which can limit its effectiveness in some cancer types.
Orientations Futures
There are several potential future directions for the development and use of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. One area of research is the identification of biomarkers that can predict response to 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, which could help to personalize treatment and improve outcomes for patients. Another area of research is the combination of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance mechanisms. Finally, the development of second-generation BCL-2 inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research, which could lead to the development of more effective and affordable anticancer drugs.
Méthodes De Synthèse
The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2-aminothiophenol to form a Schiff base. This intermediate is then reacted with 5-nitro-2-furaldehyde to form a second Schiff base, which is reduced to the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the final product, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been extensively studied for its potential as an anticancer drug, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Preclinical studies have shown that 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide induces apoptosis in cancer cells by binding to and inhibiting BCL-2, which is overexpressed in many types of cancer. Clinical trials have demonstrated the efficacy of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide in the treatment of CLL and AML, with high response rates and durable remissions observed in some patients.
Propriétés
Nom du produit |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
|---|---|
Formule moléculaire |
C17H14BrN3OS |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C17H14BrN3OS/c18-10-4-6-11(7-5-10)20-16(22)15-14(19)12-8-9-2-1-3-13(9)21-17(12)23-15/h4-8H,1-3,19H2,(H,20,22) |
Clé InChI |
LZJGKCFPGVNDQW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
SMILES canonique |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
